

elemental analysis data for 4-Chlorohept-3-en-2-one confirmation

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Compound of Interest

Compound Name: 4-Chlorohept-3-en-2-one

CAS No.: 54813-94-4

Cat. No.: B14628337

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Analytical Confirmation Guide: 4-Chlorohept-3-en-2-one

Executive Summary: The Structural Confirmation Challenge

4-Chlorohept-3-en-2-one (CAS: 54813-94-4) is a critical

-chlorovinyl ketone intermediate, often utilized in the synthesis of heterocycles and as a Michael acceptor in drug discovery scaffolds. Its confirmation presents a specific regio-isomeric challenge: distinguishing the desired 4-chloro isomer (derived from the acylation of 1-pentyne) from the thermodynamically possible 3-chloro analog or non-chlorinated byproducts.

This guide provides the definitive elemental analysis (EA) benchmarks required for certification and objectively compares EA against high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) as validation tools.

Elemental Analysis (CHN/Cl) Benchmarks

For a compound to be deemed "analytically pure" for publication or GMP release, experimental elemental analysis values must fall within $\pm 0.4\%$ of the theoretical calculation. Below are the strict acceptance criteria for **4-Chlorohept-3-en-2-one**.

Table 1: Theoretical vs. Acceptance Range (Formula: C₇H₁₁ClO)

Element	Theoretical Mass %	Acceptance Range ($\pm 0.4\%$)	Common Impurity Flags
Carbon (C)	57.35%	56.95% – 57.75%	Low C often indicates retained inorganic salts or moisture.
Hydrogen (H)	7.56%	7.16% – 7.96%	High H suggests residual solvent (e.g., Hexanes, EtOAc).
Chlorine (Cl)	24.18%	23.78% – 24.58%	Critical for confirming mono-chlorination vs. di-chloro side products.
Oxygen (O)	10.91%	Calculated by difference	N/A

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Technical Note: Due to the volatility of

-chlorovinyl ketones, samples for combustion analysis must be sealed in aluminum capsules immediately after weighing to prevent mass loss, which artificially lowers Carbon values.

Comparative Analysis: EA vs. HRMS vs. NMR

While Elemental Analysis is the gold standard for purity, it is blind to structure. A robust confirmation workflow requires orthogonal data.

Table 2: Method Performance Comparison

Feature	Elemental Analysis (EA)	HRMS (ESI/APCI)	¹ H NMR (Regiochemistry)
Primary Utility	Bulk Purity Confirmation	Exact Formula Confirmation	Structural Connectivity
Sensitivity	Low (Requires >2 mg)	High (Picogram range)	Medium
Isomer Specificity	None (Cannot distinguish regioisomers)	None (Isomers have identical mass)	High (Definitive)
Sample Destructive?	Yes	No	No
Throughput	Low (Slow turnaround)	High	High
Verdict	Mandatory for reference standards. [1]	Best for rapid screening.	Critical for regio-confirmation.

The Regiochemistry Problem

Synthesis via the reaction of Acetyl Chloride and 1-Pentyne (mediated by AlCl₃)

) favors the E-4-chloro isomer, but thermal isomerization can lead to mixtures.

- EA cannot distinguish between **4-chlorohept-3-en-2-one** and 3-chlorohept-3-en-2-one.
- NMR is required:
 - 4-Chloro isomer: The vinylic proton (H-3) appears as a singlet (or fine triplet) around 6.5 ppm.

- 3-Chloro isomer: The vinylic proton (H-4) would appear as a triplet further downfield due to the

-position relative to the ketone.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis and rigorous confirmation of **4-Chlorohept-3-en-2-one**.

Step 1: Synthesis (Friedel-Crafts Acylation)[2]

- Reagents: Acetyl Chloride (1.0 equiv), 1-Pentyne (1.0 equiv), AlCl₃ (1.1 equiv), CH₂Cl₂ (Solvent).
- Procedure:
 - Cool a suspension of AlCl₃ in CH₂Cl₂ to 0°C.
 - Add Acetyl Chloride dropwise; stir for 15 min to form the acylium ion.
 - Add 1-Pentyne dropwise (maintaining T < 5°C).
 - Stir at 0°C for 2 hours, then pour over crushed ice/HCl.
 - Extract with CH₂Cl₂, dry over MgSO₄

, and concentrate.

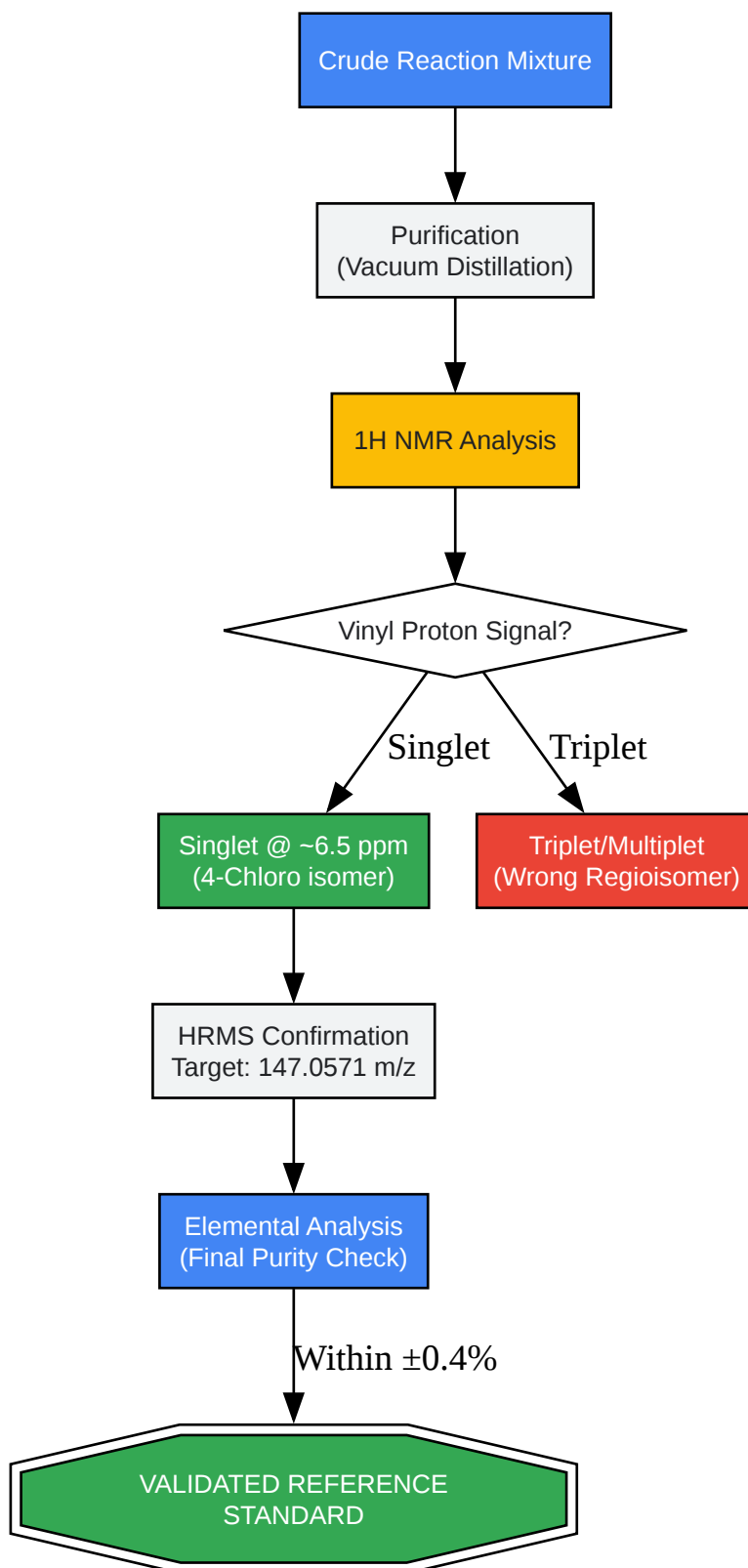
- Purification: Vacuum distillation (bp ~65-70°C at 2 mmHg) is preferred over column chromatography to avoid hydrolysis of the vinyl chloride on silica.

Step 2: Analytical Workflow

- Run 1H NMR: Confirm the presence of the vinyl singlet at ~6.5 ppm.
- Run HRMS: Confirm exact mass
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- Run EA: Confirm bulk purity using the Table 1 benchmarks.

Visualization: Confirmation Logic Flow

The following diagram illustrates the decision matrix for confirming the product identity, distinguishing it from common synthetic pitfalls.



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Figure 1: Analytical decision tree for validating **4-Chlorohept-3-en-2-one**, prioritizing regio-isomer differentiation via NMR before bulk purity confirmation.

References

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Sources

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